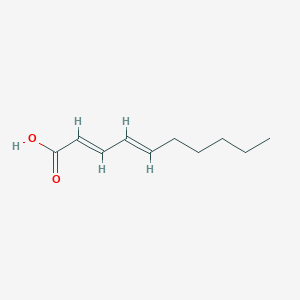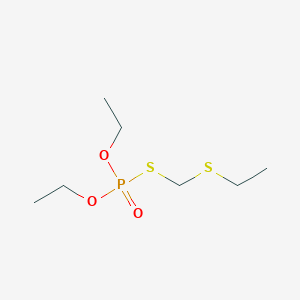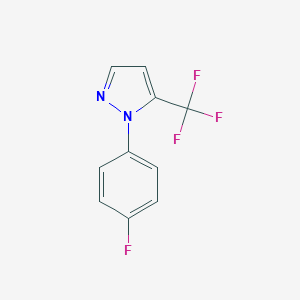
1-Methyl-3-indoleacetic acid
Descripción general
Descripción
1-Methyl-3-indoleacetic acid is a derivative of indole-3-acetic acid (IAA), which is a well-known plant hormone involved in various growth and developmental processes. The methylation at the 1-position of IAA results in this compound, which may exhibit different properties and biological activities compared to its parent compound .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through various chemical pathways. One method involves the formation of indoleacetylaspartic acid in pea seedlings, which is a process related to the metabolism of carboxylic acids . Another approach is the Peterson olefination, which is used to synthesize 3-methyleneoxindole, a cytotoxic metabolite of indole-3-acetic acid, and could potentially be adapted for the synthesis of this compound . Additionally, a novel trifluoromethylated indoleacetic acid analog has been synthesized by condensation of indole with methyl trifluoropyruvate, followed by reduction, indicating the versatility of indoleacetic acid derivatives synthesis .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be complex, with bond distances and angles reflecting steric strain and the influence of substituents on the indole ring. For instance, the crystal structure of an iodinated indomethacin analog, which is structurally related to this compound, shows significant steric strain and a unique orientation of substituent groups .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including conjugation and decarboxylation. For example, conjugation with aspartic acid and ammonia has been observed as part of the metabolism of carboxylic acids in plant tissues . The enzymatic decarboxylation of malonic acid is another reaction that could be relevant to the metabolism of this compound . Furthermore, the photo-oxidation of this compound in aqueous buffer has been studied, revealing the formation of several oxidation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its functional groups and molecular structure. The presence of the methyl group at the 1-position may affect its solubility, stability, and reactivity. For instance, the trifluoromethyl group in a related indoleacetic acid analog protects it from oxidation by horseradish peroxidase, suggesting that similar modifications in this compound could enhance its stability . The effects of this compound on bacterial growth and its catabolism have also been studied, indicating that it can induce enzyme activity related to 3-methylindole formation .
Aplicaciones Científicas De Investigación
Plant Growth Regulation
1-Methyl-3-indoleacetic acid and its derivatives exhibit significant plant growth regulating activity. This was discovered through the synthesis of these compounds from phenylhydrazineacetic ester and subsequent tests on their structure and biological function (Smith & Moir, 1952).
Enzymatic Conversion in Microbial Species
In Lactobacillus species, this compound is enzymatically converted to 3-methylindole. This process involves specific reactions and is influenced by various inhibitors and stimulants (Honeyfield & Carlson, 1990).
Photo-Oxidation Studies
This compound undergoes direct and dye-sensitized photo-oxidation in aqueous conditions, leading to various products and intermediates. These studies help understand the chemical pathways and mechanisms involved in its oxidative processes (Amat-Guerri & Martínez-Utrilla, 1990).
Metabolism in Plant Tissues
This compound is metabolized in plant tissues through conjugation with aspartic acid and ammonia. This process is part of the broader metabolism of carboxylic acids in plants (Andreae & Good, 1957).
Interaction with DNA
Studies have shown that this compound interacts with calf thymus DNA, revealing insights into its potential impact on DNA conformation and the underlying binding mechanisms (Zhu et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-Methyl-3-indoleacetic acid is the AtMES Esterase Family of Arabidopsis . These esterases hydrolyze this compound, converting it into its active form, IAA .
Mode of Action
This compound interacts with its targets, the AtMES esterases, which hydrolyze it into IAA . The resulting IAA then exerts its effects on plant growth and development .
Biochemical Pathways
This compound is part of the tryptophan-dependent metabolic pathways that lead to the production of IAA . The conversion of this compound to IAA by the AtMES esterases is a key step in these pathways .
Pharmacokinetics
Its conversion to iaa by the atmes esterases suggests that it may be rapidly metabolized in plants .
Result of Action
The hydrolysis of this compound to IAA results in the activation of IAA’s effects on plant growth and development . For example, it has been shown to inhibit hypocotyl elongation and restore gravitropic hypocotyl elongation .
Action Environment
The action of this compound is influenced by environmental factors such as light and pH . For instance, its photo-oxidation has been studied in aqueous buffer at pH 5 or pH 8, containing 10% methanol .
Propiedades
IUPAC Name |
2-(1-methylindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIPEFIYIQFVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291791 | |
| Record name | 1-Methyl-3-indoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1912-48-7 | |
| Record name | 1912-48-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-3-indoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methyl-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1-methyl-3-indoleacetic acid influence its susceptibility to photo-oxidation in aqueous solutions?
A: Research suggests that the presence of a methyl group at the 1-position of the indole ring in this compound significantly influences its photo-oxidation pathway compared to 3-indoleacetic acid and methyl-3-indoleacetate. [, ] While detailed mechanistic insights are not provided in the abstracts, the studies indicate that the photo-oxidation products and quantum yields differ between these closely related compounds. [, ] This highlights the importance of structural modifications in modulating the photochemical behavior of indoleacetic acid derivatives.
Q2: Has this compound been investigated as a potential ligand for viral proteins?
A: Yes, this compound has been identified as a small-molecule ligand capable of binding to the full-length NS3 complex of the hepatitis C virus (HCV). [] The study determined the crystal structure of the complex, revealing that this compound occupies an alternate binding site on the NS3 protein. [] This finding suggests potential avenues for exploring the compound's antiviral properties and its interactions with viral targets.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



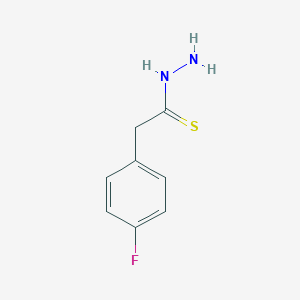
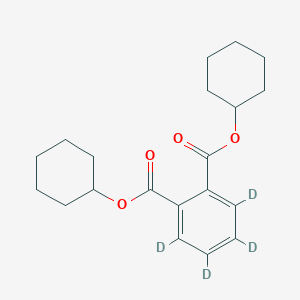




![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)

